4-methyl-N-phenylbenzamide
Overview
Description
4-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H13NO . It is also known as N-methyl-N-phenylbenzamide .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves a four-step reaction process .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 277.7±19.0 °C at 760 mmHg, and a flash point of 163.1±6.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Spectroscopic Applications
- Spectroscopic Properties : 4-methyl-N-phenylbenzamide derivatives, like N-(4′-methyl)phenylbenzamide, have been studied for their spectroscopic properties in various solvents. They exhibit fluorescence and undergo conformation changes in the excited state due to proton transfer reactions or twisted intramolecular charge-transfer processes. Such studies aid in understanding the molecular properties of these compounds (Brozis, Heldt, & Heldt, 1999).
Crystallography and Molecular Modeling
- Molecular Structure Analysis : this compound derivatives have been analyzed using X-ray diffraction and molecular mechanics. This research outlines the important structural features that contribute to the bioactivity of these compounds (Duke & Codding, 1992).
Synthesis and Chemical Characterization
- Chemical Synthesis : The chemical synthesis and characterization of derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provide insights into their structure-property relationships and potential antitumor activity. These studies involve various analytical techniques including NMR, MS, IR, and X-ray diffraction (He, Yang, Hou, Teng, & Wang, 2014).
Pharmacological and Biological Studies
- Anticonvulsant Activity : Some this compound derivatives have been synthesized and evaluated for their anticonvulsant properties. This research contributes to understanding the potential medicinal use of these compounds in treating seizures and related disorders (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Other Applications
- Material Science : Derivatives of this compound have been used in the synthesis of novel polymers and materials, demonstrating their utility in material science and engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
- Computational Studies for Anticancer Agents : Computational studies have been conducted on imidazole-based N-phenylbenzamide derivatives, revealing their potential as anticancer agents. This highlights the role of this compound derivatives in drug discovery and development (Malik, Alsantali, Jamal, Seddigi, Morad, Alsharif, Hussein, Jassas, Al-Rooqi, Abduljaleel, Babalgith, Altass, Moussa, & Ahmed, 2022).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEOPHYIUYAVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218476 | |
Record name | Benzamide, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-18-7 | |
Record name | 4-Methyl-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6833-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TOLUANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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